molecular formula C10H12Cl3NO2 B2836363 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1181458-87-6

3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B2836363
CAS No.: 1181458-87-6
M. Wt: 284.56
InChI Key: IEYOFHNBDBQDSQ-UHFFFAOYSA-N
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Description

3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and amino acids such as glycine.

  • Condensation Reaction: The aldehyde group of 2,4-dichlorobenzaldehyde reacts with the amino group of glycine in the presence of a reducing agent, such as sodium cyanoborohydride, to form an imine intermediate.

  • Reduction: The imine intermediate is then reduced to form the corresponding amine, resulting in the formation of 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid.

  • Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated derivatives, nitro compounds, and alkylated products.

Scientific Research Applications

3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

  • Pathways Involved: It can influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride is unique in its structure and reactivity compared to similar compounds. Some similar compounds include:

  • 3-(4-Chlorophenyl)propionic acid: This compound has a similar structure but lacks the dichloro substitution on the phenyl ring.

  • 2,4-Dichlorobenzaldehyde: While structurally related, this compound does not contain the amino group present in this compound.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylamino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-7(9(12)5-8)6-13-4-3-10(14)15;/h1-2,5,13H,3-4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYOFHNBDBQDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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